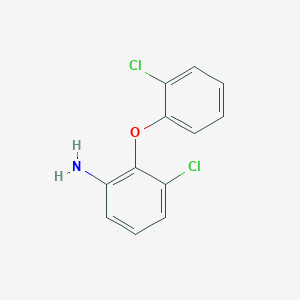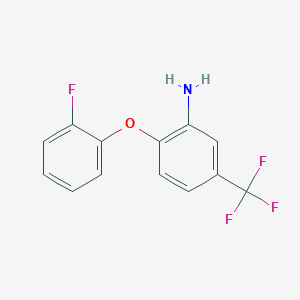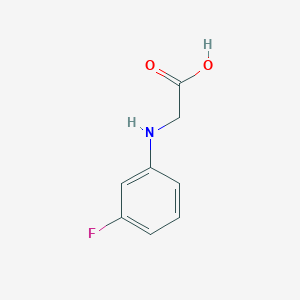
6-苄氧基吡啶-3-硼酸
描述
6-Benzyloxypyridine-3-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a pyridine ring and a boronic acid group makes it a versatile reagent in various synthetic applications .
科学研究应用
6-Benzyloxypyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various coupling reactions to synthesize complex organic molecules.
Medicine: Explored for its role in the development of new drugs, particularly those targeting bacterial infections.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
Target of Action
The primary target of 6-Benzyloxypyridine-3-boronic acid is the NorA efflux pump in Staphylococcus aureus . This pump is responsible for the efflux of antibiotics, contributing to the bacteria’s resistance to certain drugs .
Mode of Action
6-Benzyloxypyridine-3-boronic acid acts as an inhibitor of the NorA efflux pump . By inhibiting this pump, the compound prevents the efflux of antibiotics, thereby resensitizing the bacteria to these drugs .
Biochemical Pathways
The compound plays a significant role in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents, such as 6-Benzyloxypyridine-3-boronic acid, to a metal catalyst .
Result of Action
The inhibition of the NorA efflux pump by 6-Benzyloxypyridine-3-boronic acid results in an increased concentration of antibiotics within the bacterial cell . This enhances the antibacterial activity of the drugs, making them more effective against Staphylococcus aureus .
Action Environment
The action of 6-Benzyloxypyridine-3-boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place, protected from moisture . Additionally, it’s crucial to avoid dust formation and ensure adequate ventilation when handling the compound . These factors can significantly impact the compound’s stability and efficacy.
生化分析
Biochemical Properties
6-Benzyloxypyridine-3-boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been studied for its interaction with the NorA efflux pump in Staphylococcus aureus, where it acts as an inhibitor . This interaction is crucial as it can potentiate the activity of antibiotics like ciprofloxacin by preventing the bacteria from expelling the drug, thereby enhancing its efficacy. The compound’s ability to inhibit the NorA efflux pump highlights its potential in combating antibiotic resistance.
Cellular Effects
The effects of 6-Benzyloxypyridine-3-boronic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways and gene expression. For instance, its role as an efflux pump inhibitor can lead to increased intracellular concentrations of antibiotics, thereby affecting bacterial cell metabolism and survival . Additionally, the compound’s impact on cellular metabolism can be observed through its interactions with enzymes involved in metabolic pathways, potentially altering metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, 6-Benzyloxypyridine-3-boronic acid exerts its effects through binding interactions with biomolecules. Its primary mechanism involves the inhibition of the NorA efflux pump in Staphylococcus aureus . By binding to the efflux pump, the compound prevents the expulsion of antibiotics from the bacterial cell, thereby increasing the intracellular concentration of the drug. This inhibition can lead to enhanced antibiotic activity and reduced bacterial resistance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Benzyloxypyridine-3-boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as an inert atmosphere at 2-8°C
Dosage Effects in Animal Models
The effects of 6-Benzyloxypyridine-3-boronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit the NorA efflux pump, enhancing antibiotic activity. At higher doses, potential toxic or adverse effects may be observed . It is essential to determine the optimal dosage that maximizes the compound’s efficacy while minimizing any harmful effects.
Metabolic Pathways
6-Benzyloxypyridine-3-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activities. Its role in inhibiting the NorA efflux pump suggests that it may affect metabolic flux and metabolite levels within bacterial cells . Understanding the specific metabolic pathways and interactions is crucial for elucidating the compound’s full range of biochemical effects.
Transport and Distribution
The transport and distribution of 6-Benzyloxypyridine-3-boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments
Subcellular Localization
The subcellular localization of 6-Benzyloxypyridine-3-boronic acid can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is essential for determining its precise mechanisms of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 6-benzyloxypyridine-3-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of 6-benzyloxypyridine-3-boronic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: 6-Benzyloxypyridine-3-boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds in the presence of a palladium catalyst. This compound can also participate in other types of reactions, such as Chan-Lam coupling (C-N and C-O bond formation) and Petasis reactions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like tetrahydrofuran or dimethylformamide.
Chan-Lam Coupling: Copper catalysts and amines or alcohols.
Petasis Reaction: Amines, aldehydes, and boronic acids.
Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
相似化合物的比较
- 4-Benzyloxypyridine-3-boronic acid
- 2-Benzyloxypyridine-5-boronic acid
- 3-Pyridinylboronic acid
Comparison: 6-Benzyloxypyridine-3-boronic acid is unique due to the specific positioning of the benzyloxy group on the pyridine ring, which can influence its reactivity and selectivity in coupling reactions. Compared to other similar compounds, it offers distinct advantages in terms of reaction efficiency and product yield in Suzuki-Miyaura coupling .
属性
IUPAC Name |
(6-phenylmethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c15-13(16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZOGAUUSKBDAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590357 | |
| Record name | [6-(Benzyloxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929250-35-1 | |
| Record name | [6-(Benzyloxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Benzyloxypyridine-3-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate](/img/structure/B1341653.png)
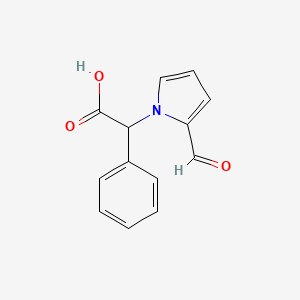
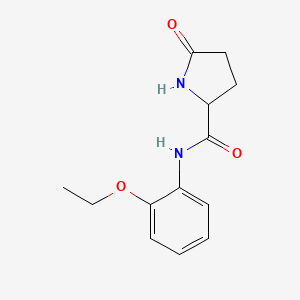
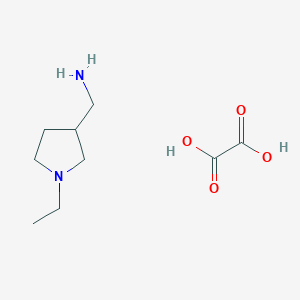
![1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B1341663.png)

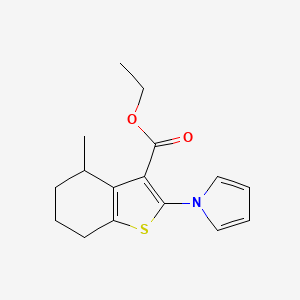
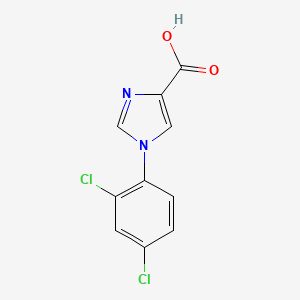
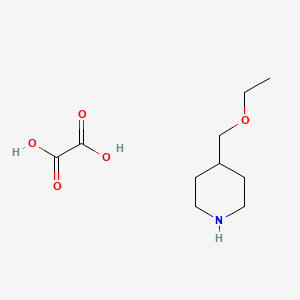
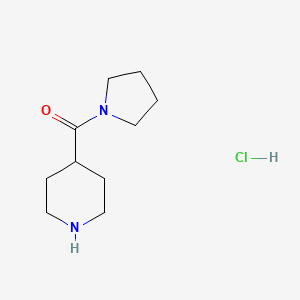
![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)
